4-(3-Aminobutyl)phenol, (R)-
Description
Definition and Significance of Optically Active Phenolic Amines
Optically active phenolic amines are organic compounds that contain both a phenol (B47542) group (a hydroxyl group attached to an aromatic ring) and an amine group, and are chiral. ontosight.aiwikipedia.org Chirality, also known as handedness, means the molecule is non-superimposable on its mirror image, much like a person's left and right hands. mdpi.com These two mirror-image forms are called enantiomers. wikipedia.org The "R" in (R)-4-(3-Aminobutyl)phenol denotes the specific three-dimensional arrangement (configuration) of the atoms around the chiral center. ontosight.ai
The significance of optical activity in phenolic amines stems from the fact that biological systems, such as the enzymes and receptors in the human body, are themselves chiral. Consequently, the different enantiomers of a chiral molecule often exhibit distinct biological activities. This stereospecificity is a fundamental principle in medicinal chemistry and pharmacology, where one enantiomer of a drug may be therapeutically active while the other is inactive or even produces undesirable side effects.
The presence of both a phenolic hydroxyl group and an amino group imparts a combination of acidic and basic properties to these molecules. ontosight.ai The phenol group can participate in hydrogen bonding and may possess antioxidant properties, while the amine group can act as a base and is a key functional group in many biologically active compounds. ontosight.ai
Historical Context and Evolution of Research on Aminobutylphenol Derivatives
The study of derivatives, in a general chemical sense, has a long history, with early examples of contracts for future delivery of commodities dating back to ancient civilizations. researchgate.netresearchgate.net In the context of chemical synthesis, the development of new derivatives from parent compounds is a cornerstone of modern chemistry. Research into aminobutylphenol derivatives has evolved as part of the broader exploration of phenolic compounds and their potential applications.
Initially, research in this area likely focused on the synthesis and characterization of various isomers and analogs. Over time, with advancements in analytical techniques such as chiral chromatography, researchers gained the ability to separate and study individual enantiomers. mdpi.com This was a critical step, as it allowed for the investigation of the specific properties and activities of molecules like (R)-4-(3-Aminobutyl)phenol.
The evolution of research has been driven by the quest for new pharmaceuticals and biologically active molecules. ontosight.ai The structural motif of a phenol connected to an aminoalkyl chain is found in many natural and synthetic compounds with diverse pharmacological effects. mdpi.com As our understanding of biological targets and structure-activity relationships has grown, so has the interest in synthesizing and evaluating novel aminobutylphenol derivatives.
Overview of Research Domains Pertaining to (R)-4-(3-Aminobutyl)phenol
Research involving (R)-4-(3-Aminobutyl)phenol and related compounds spans several scientific disciplines:
Asymmetric Synthesis: A primary area of research is the development of efficient methods for synthesizing the (R)-enantiomer specifically, avoiding the formation of the unwanted (S)-enantiomer. bldpharm.com This field, known as asymmetric synthesis, utilizes chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. google.com
Medicinal Chemistry: Due to the prevalence of the phenolic amine scaffold in bioactive molecules, (R)-4-(3-Aminobutyl)phenol is of interest as a building block for the synthesis of new potential therapeutic agents. ontosight.aismolecule.com Researchers in this field design and synthesize derivatives of this compound to explore their interactions with biological targets.
Chiral Recognition: Derivatives of chiral amines, including those related to (R)-4-(3-Aminobutyl)phenol, are studied for their ability to act as chiral solvating agents. smolecule.com These agents are used in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of other chiral compounds. cnr.it
Compound Data
Below are tables detailing some of the known properties and identifiers for (R)-4-(3-Aminobutyl)phenol.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| Chemical Name | (R)-4-(3-Aminobutyl)phenol | chemicalbook.com |
| CAS Number | 115548-15-7 | bldpharm.comchemicalbook.com |
| Molecular Formula | C10H15NO | bldpharm.comchemicalbook.com |
| Molecular Weight | 165.23 g/mol | chemicalbook.com |
| SMILES Code | OC1=CC=C(CCC@HC)C=C1 | bldpharm.com |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 295.3 ± 23.0 °C | chemicalbook.com |
| Density | 1.047 ± 0.06 g/cm³ | chemicalbook.com |
| pKa | 10.02 ± 0.15 | chemicalbook.com |
List of Compounds Mentioned
(R)-4-(3-Aminobutyl)phenol
(S)-4-(3-Aminobutyl)phenol
Structure
3D Structure
Properties
IUPAC Name |
4-[(3R)-3-aminobutyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTVTQIJPAFZEL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115548-15-7 | |
| Record name | 4-(3-Aminobutyl)phenol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115548157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-AMINOBUTYL)PHENOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO17924WRK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Asymmetric Synthesis and Stereocontrol Methodologies for R 4 3 Aminobutyl Phenol
Chiral Synthetic Routes and Catalytic Strategies
The synthesis of enantiomerically pure compounds like (R)-4-(3-Aminobutyl)phenol relies heavily on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. Key strategies include the enantioselective reduction of a prochiral ketone precursor and the direct reductive amination using chiral catalysts or auxiliaries.
Enantioselective Reduction Approaches
A primary route to (R)-4-(3-Aminobutyl)phenol involves the asymmetric reduction of the corresponding prochiral ketone, 4-(4-hydroxyphenyl)butan-2-one. This method transforms the planar ketone into a chiral alcohol, which can then be converted to the target amine. The success of this approach hinges on the catalyst's ability to differentiate between the two faces of the carbonyl group.
Common methods employ chiral metal complexes or borane (B79455) reagents. For instance, transition metal catalysts, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), complexed with chiral ligands, are widely used for the hydrogenation or transfer hydrogenation of ketones. acs.orgacs.org Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives create a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to a highly enantioselective reduction. clockss.org Another effective method is the use of stoichiometric chiral reducing agents like B-chlorodiisopinocampheylborane (DIP-Chloride), which has shown high enantioselectivity in the reduction of various keto compounds. sci-hub.se
The table below summarizes representative catalytic systems used for the enantioselective reduction of prochiral ketones analogous to 4-(4-hydroxyphenyl)butan-2-one.
Table 1: Catalytic Systems for Enantioselective Ketone Reduction
| Catalyst / Reagent | Ligand / Auxiliary | Substrate Type | Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| [Rh(cod)Cl]₂ | (S,S)-BPPM | Keto lactam | High | 76% | sci-hub.se |
| Ru-complex | Chiral Diamine/Diphosphine | α-Ketoamines | High | >99% | acs.org |
| (+)-DIP-Chloride® | N/A | Keto lactam | 65% | >99% | sci-hub.se |
This table is interactive. Click on the headers to sort the data.
Reductive Amination with Chiral Auxiliaries or Catalysts
Reductive amination offers a more direct route by combining the ketone (4-(4-hydroxyphenyl)butan-2-one) with an amine source, which react to form an intermediate imine that is then asymmetrically reduced in situ. nih.govmasterorganicchemistry.com This transformation can be achieved with high stereocontrol through several methods.
One approach involves the use of a chiral auxiliary . A chiral amine, such as (R)-(+)-2-methyl-2-propanesulfinamide, can be condensed with the ketone to form a chiral N-sulfinylimine. Subsequent reduction of the C=N bond is directed by the bulky chiral auxiliary, leading to a diastereoselective addition of the hydride. The auxiliary can then be cleaved under mild acidic conditions to yield the desired chiral primary amine. researchgate.net
Alternatively, chiral catalysts can be employed for the direct asymmetric reductive amination. These fall into two main categories:
Transition Metal Catalysts: Complexes of iridium, rhodium, or palladium can catalyze the reduction of the imine intermediate formed in the reaction mixture. researchgate.netaalto.fi The efficiency and selectivity of these catalysts depend on the chiral ligand employed and the reaction conditions.
Biocatalysts: Enzymes such as Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs) are powerful catalysts for this transformation. nih.gov They operate under mild conditions and often exhibit exceptional stereoselectivity. IREDs catalyze the reduction of a pre-formed or in situ-formed imine, while AmDHs facilitate the direct reductive coupling of a ketone with ammonia (B1221849), using a cofactor like NAD(P)H for the reduction step. nih.gov
Biocatalytic Synthesis Approaches
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. For the synthesis of (R)-4-(3-Aminobutyl)phenol, ω-transaminases are particularly relevant.
ω-Transaminase-Mediated Enantioselective Amination
The asymmetric synthesis of (R)-4-(3-Aminobutyl)phenol from its prochiral ketone precursor, 4-(4-hydroxyphenyl)butan-2-one, can be efficiently achieved using (R)-selective ω-transaminases (ω-TAs). almacgroup.com These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or D-alanine) to the ketone acceptor, creating a new chiral center with high enantiopurity. nih.gov This one-step process is highly attractive for industrial applications due to its efficiency and reduced environmental impact. almacgroup.com
A critical step in developing a biocatalytic process is the discovery of a suitable enzyme. While many transaminases have (S)-specificity, the identification of robust (R)-selective ω-TAs remains a challenge. researchgate.net The discovery process typically involves screening a diverse library of microorganisms or a collection of pre-existing, characterized enzymes for activity towards the target ketone. nih.gov
Researchers have successfully identified potent (R)-selective ω-TAs from various bacterial sources, such as Arthrobacter sp. nih.govresearchgate.net For example, in a study aimed at producing a similar chiral amine, a library of 21 (R)-enantioselective ω-TAs was constructed and screened, leading to the identification of a promising candidate from Arthrobacter sp. KNK168. nih.gov Characterization of such enzymes involves determining optimal operating conditions, such as pH, temperature, and tolerance to organic co-solvents, which are often necessary to improve the solubility of hydrophobic substrates. almacgroup.comnih.gov
Wild-type enzymes discovered from nature often require further optimization to meet the demands of industrial-scale synthesis. Enzyme engineering techniques, including directed evolution and rational (structure-guided) design, are employed to improve key properties like catalytic activity, substrate specificity, stability, and stereoselectivity. iiserpune.ac.intudelft.nl
Directed evolution involves creating mutant libraries of the enzyme and screening for variants with improved performance. tudelft.nl Rational design, on the other hand, uses knowledge of the enzyme's three-dimensional structure to predict mutations that will enhance desired characteristics. For instance, modifying amino acid residues in the active site can alter the enzyme's substrate-binding pocket to better accommodate bulky substrates or to improve the stereochemical control of the amino group transfer, leading to higher enantiomeric excess (>99% e.e.). researchgate.netnih.gov Engineering efforts have successfully converted enzymes with low initial activity into highly efficient biocatalysts suitable for the large-scale production of chiral amines. researchgate.netiiserpune.ac.in
Table 2: Examples of Engineered Enzyme Improvements
| Enzyme Type | Engineering Strategy | Target Property | Result | Reference |
|---|---|---|---|---|
| Amine Dehydrogenase | Targeted Mutagenesis | Substrate Scope | Expanded to non-natural ketones | iiserpune.ac.in |
| Tyrosinase | Random Mutagenesis | Catalytic Efficiency | 14.5-fold improvement in kcat/Km | researchgate.net |
| Subtilisin E | Directed Evolution | Solvent Stability | 250-fold increased activity in 60% DMF | tudelft.nl |
This table is interactive. Click on the headers to sort the data.
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role |
|---|---|---|
| (R)-4-(3-Aminobutyl)phenol | C₁₀H₁₅NO | Target Compound |
| 4-(4-hydroxyphenyl)butan-2-one | C₁₀H₁₂O₂ | Prochiral Ketone Precursor |
| (R)-4-(1-aminoethyl)phenol | C₈H₁₁NO | Structurally Similar Amine |
| (R)-3-(1-aminoethyl)phenol | C₈H₁₁NO | Structurally Similar Amine |
| (R)-2-(1-aminoethyl)-4-fluorophenol | C₈H₁₀FNO | Structurally Similar Amine |
| Sitagliptin | C₁₆H₁₅F₆N₅O | Pharmaceutical (example) |
| Silodosin | C₂₅H₃₂F₃N₃O₄ | Pharmaceutical (example) |
| Isopropylamine | C₃H₉N | Amino Donor |
| D-Alanine | C₃H₇NO₂ | Amino Donor |
| B-chlorodiisopinocampheylborane (DIP-Chloride) | C₂₀H₃₄BCl | Chiral Reducing Agent |
Molecular Interactions and Mechanistic Elucidation of R 4 3 Aminobutyl Phenol
Investigations into Protein and Enzyme Binding Mechanisms
The interaction of (R)-4-(3-aminobutyl)phenol with proteins and enzymes is likely governed by a combination of non-covalent and covalent interactions, a characteristic feature of phenolic compounds. rsc.orgnih.govfrontiersin.org
Non-Covalent Interactions: These reversible interactions are fundamental to the transient binding required for many biological processes. rsc.orgfrontiersin.org
Hydrogen Bonding: The hydroxyl (-OH) group on the phenol (B47542) ring and the amino (-NH2) group on the butyl side chain are excellent hydrogen bond donors and acceptors. frontiersin.org They can form hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) and the peptide backbone of proteins. frontiersin.orgmedicalresearchjournal.org
Hydrophobic Interactions: The non-polar aromatic ring can engage in hydrophobic interactions with non-polar amino acid residues like leucine, isoleucine, and valine, helping to position the molecule within a protein's binding pocket. frontiersin.org
π-π Stacking: The aromatic phenol ring can stack with the aromatic rings of amino acids such as phenylalanine, tyrosine, and tryptophan, further stabilizing the protein-ligand complex.
Covalent Interactions: Under certain conditions, particularly involving oxidative enzymes, phenolic compounds can form irreversible covalent bonds with proteins. nih.gov This typically occurs after the phenol is oxidized to a reactive quinone intermediate, which can then react with nucleophilic amino acid residues like cysteine and lysine. nih.gov
Studies on analogous compounds provide insight into potential enzyme interactions. For instance, positional isomers of similar phenolic compounds have shown varied interactions with enzymes like transaminases, where substitution at the 4-position can reduce interaction, possibly due to steric hindrance at the active site. This suggests that the specific arrangement of the aminobutyl group on the phenol ring of (R)-4-(3-aminobutyl)phenol is critical for its binding specificity and affinity. Furthermore, alkylphenols are known to bind within specific pockets of receptors, such as the interaction between propofol (B549288) and the GABA-A receptor, indicating that (R)-4-(3-aminobutyl)phenol may exhibit specific binding to certain protein cavities.
Table 1: Potential Protein and Enzyme Binding Mechanisms
| Interaction Type | Description | Key Functional Groups Involved | Potential Interacting Amino Acids |
|---|---|---|---|
| Hydrogen Bonding | Formation of transient, non-covalent bonds through the sharing of a hydrogen atom. | Phenolic -OH, Amino -NH2 | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic Interactions | Association of non-polar groups to minimize contact with water. | Aromatic Ring | Leucine, Isoleucine, Valine |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan |
| Covalent Bonding | Irreversible binding, often following enzymatic oxidation to a reactive intermediate. | Phenol (oxidized to quinone) | Cysteine, Lysine |
Modulation of Biochemical Pathways by (R)-4-(3-Aminobutyl)phenol
By interacting with key enzymes and receptors, (R)-4-(3-aminobutyl)phenol has the potential to modulate various biochemical pathways. Phenolic compounds are known to influence intracellular signaling cascades. For instance, some can affect pathways involving cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in numerous physiological processes. nih.gov
The degradation pathway of phenols in biological systems often involves initial hydroxylation by enzymes like phenol hydroxylase to form catechol. mdpi.com This intermediate is then typically cleaved by dioxygenases as part of the ortho- or meta-cleavage pathway, integrating it into central metabolic routes like the Krebs cycle. mdpi.com
Furthermore, research on similar compounds suggests a potential role in modulating pathways related to cell survival and apoptosis. The ability of phenolic structures to inhibit key enzymes could also lead to the modulation of metabolic pathways, such as those involved in the synthesis of neurotransmitters or other bioactive molecules. nih.gov The specific stereochemistry of the (R)-enantiomer is expected to dictate its precise influence on these pathways due to the stereoselective nature of enzyme and receptor active sites.
Receptor Interaction Profiling and Allosteric Modulation Studies
The structural similarity of (R)-4-(3-aminobutyl)phenol to known neuromodulators suggests it could interact with various receptors in the central nervous system. A particularly relevant mechanism for such interactions is allosteric modulation. acs.orgnih.gov
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site where the endogenous ligand binds. austinpublishinggroup.comfrontiersin.org This binding induces a conformational change in the receptor, which in turn modifies the affinity or efficacy of the orthosteric ligand. austinpublishinggroup.comfrontiersin.org This mechanism allows for a more nuanced regulation of receptor activity compared to direct agonists or antagonists. austinpublishinggroup.com
There are several types of allosteric modulators:
Positive Allosteric Modulators (PAMs): Enhance the effect of the orthosteric ligand, increasing its affinity or efficacy. austinpublishinggroup.comfrontiersin.org
Negative Allosteric Modulators (NAMs): Reduce the effect of the orthosteric ligand, decreasing its affinity or efficacy. austinpublishinggroup.comfrontiersin.org
Neutral (or Silent) Allosteric Ligands (NALs): Bind to the allosteric site without affecting the orthosteric ligand's function but can block the binding of other allosteric modulators. frontiersin.org
G-protein-coupled receptors (GPCRs) are a major class of receptors that are frequently targets of allosteric modulation. acs.orgnih.gov The diversity of allosteric binding sites across different GPCRs allows for the development of highly selective drugs. acs.orgnih.govfrontiersin.org Studies on other phenolic compounds have demonstrated their ability to act as allosteric modulators. For example, various phenols and their derivatives have been shown to modulate the activity of GABA-A receptors. frontiersin.org Given its structure, (R)-4-(3-aminobutyl)phenol could potentially act as an allosteric modulator at various GPCRs or ligand-gated ion channels, although specific receptor profiling would be required for confirmation.
Table 2: Types of Allosteric Modulators and Their Effects
| Modulator Type | Effect on Orthosteric Ligand | Outcome on Receptor Signaling |
|---|---|---|
| Positive Allosteric Modulator (PAM) | Increases affinity and/or efficacy | Enhanced signaling |
| Negative Allosteric Modulator (NAM) | Decreases affinity and/or efficacy | Reduced signaling |
| Neutral Allosteric Ligand (NAL) | No change in affinity or efficacy | No direct effect, but blocks other modulators |
Studies on Oxidative Processes and Associated Mechanisms
Phenolic compounds are well-recognized for their antioxidant properties, which stem from their ability to counteract oxidative damage caused by reactive oxygen species (ROS). jscholarpublishers.comresearchgate.net The primary mechanism of antioxidant action for phenols like (R)-4-(3-aminobutyl)phenol involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. nih.govacs.org This process stabilizes the free radical, and the resulting phenoxy radical is itself relatively stable due to resonance delocalization, which prevents it from propagating further radical chain reactions. mdpi.com
Key mechanisms of antioxidant activity for phenolic compounds include:
Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom to a free radical. nih.govnih.gov
Single Electron Transfer (SET): The transfer of a single electron to a radical, followed by proton transfer. researchgate.netnih.gov
Chelation of Metal Ions: Transition metals like iron and copper can catalyze the formation of ROS. The phenolic hydroxyl group can chelate these metals, preventing them from participating in oxidative reactions. jscholarpublishers.comnih.gov
Beyond direct radical scavenging, phenolic compounds can also exert antioxidant effects by influencing endogenous antioxidant systems. researchgate.net This can include the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), which are crucial for detoxifying ROS within the cell. researchgate.net By mitigating oxidative stress, (R)-4-(3-aminobutyl)phenol could potentially protect cells from damage to lipids, proteins, and DNA. jscholarpublishers.com
Table 3: Antioxidant Mechanisms of Phenolic Compounds
| Mechanism | Description | Role of the Phenolic Compound |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | Directly donates a hydrogen atom to a free radical. | Acts as a hydrogen donor to terminate radical chain reactions. |
| Single Electron Transfer (SET) | Donates an electron to a free radical. | Reduces the radical, which can then be protonated. |
| Metal Ion Chelation | Binds to transition metal ions. | Prevents metals from catalyzing the formation of reactive oxygen species. |
| Enzyme Modulation | Influences the activity of antioxidant enzymes. | Can enhance the expression or activity of enzymes like SOD and catalase. |
Structure Activity Relationship Sar and Molecular Design Principles
Systematic Exploration of Structural Modifications and Their Research Implications
The core scaffold of (R)-4-(3-Aminobutyl)phenol has been the subject of systematic structural modifications to probe the determinants of its inhibitory activity. Research has focused on altering the alkyl chain, the aromatic ring, and the spatial relationship between the key phenolic and amine functional groups.
The length and branching of the alkyl chain connecting the phenyl ring and the amine group are critical. Variations in this linker can alter the positioning of the key pharmacophoric elements within the enzyme's binding site. While specific SAR data for direct analogs of (R)-4-(3-Aminobutyl)phenol is limited in publicly available literature, general principles from related inhibitor classes suggest that the four-carbon chain represents an optimal length for spanning the necessary subsites within the GSK-3β active site. For instance, in related pyrimidine (B1678525) inhibitors, an ethylenediamine (B42938) linker was found to be optimal, as both shorter and longer linkers were not well-tolerated. thno.org
Modifications to the phenyl ring, such as the introduction of substituents, can significantly impact binding affinity. Electron-withdrawing or electron-donating groups can alter the pKa of the phenolic hydroxyl group, influencing its hydrogen-bonding capacity. Furthermore, steric bulk introduced by substituents can either create favorable van der Waals interactions or lead to steric clashes with amino acid residues. In studies of pyrazine-based GSK-3β inhibitors, small substituents like fluorine or methyl groups ortho to a key interaction point caused a considerable increase in potency. thno.orgnih.gov
| Modification Area | Structural Change | Anticipated Impact on GSK-3β Inhibition | Research Implication |
|---|---|---|---|
| Alkyl Chain | Shortening (e.g., Propyl) | Potential loss of optimal positioning of amine group, decreased potency. | Confirms the specific spatial requirements of the binding pocket. |
| Alkyl Chain | Lengthening (e.g., Pentyl) | May introduce steric clashes or unfavorable conformations. | Defines the size constraints of the hydrophobic channel. |
| Phenyl Ring | Addition of small ortho-substituent (e.g., -CH₃) | May enhance van der Waals contacts and increase potency. thno.org | Identifies potential regions for potency optimization. |
| Phenyl Ring | Addition of bulky para-substituent | Could clash with the back of the binding pocket, reducing affinity. | Maps the steric boundaries of the active site. |
Stereochemical Influence on Molecular Recognition and Functional Outcomes
The chirality of (R)-4-(3-Aminobutyl)phenol, centered at the C3 position of the butyl chain, is a paramount determinant of its biological function. The "(R)-" configuration ensures the precise three-dimensional orientation of the amine group and the methyl substituent, which is essential for complementary fitting into the chiral environment of the GSK-3β active site.
Enantiomers of a chiral drug can exhibit vastly different biological activities. For GSK-3β inhibitors, stereoselectivity is a well-documented phenomenon. nih.gov For example, in a series of potent maleimide-based GSK-3β inhibitors, the (R)-diastereomer was found to be significantly more potent than its (S)-counterpart, with an IC₅₀ of 40 pM compared to 220,000 pM for the (S)-diastereomer. nih.gov This stark difference underscores the importance of a specific stereochemical configuration for optimal interaction with the target. The higher activity of the (R)-enantiomer of 4-(3-aminobutyl)phenol (B136029) implies that its specific spatial arrangement allows for more favorable interactions—such as hydrogen bonding and hydrophobic contacts—with the amino acid residues of the GSK-3β binding pocket compared to the (S)-enantiomer.
| Compound | Stereochemistry | GSK-3β IC₅₀ (nM) | Reference |
|---|---|---|---|
| Maleimide Analog | (R)-diastereomer | 0.04 | nih.gov |
| Maleimide Analog | (S)-diastereomer | 220,000 | nih.gov |
This stereochemical preference is a direct result of the asymmetric nature of the enzyme's active site, which acts as a chiral recognition environment. The precise fit of the (R)-enantiomer maximizes the binding energy, leading to a more stable enzyme-inhibitor complex and thus greater inhibitory potency.
Phenolic and Amine Substituent Effects on Molecular Behavior
The phenolic hydroxyl (-OH) and the primary amine (-NH₂) groups are the primary pharmacophoric features of (R)-4-(3-Aminobutyl)phenol, responsible for key molecular interactions.
The phenolic hydroxyl group is a crucial hydrogen bond donor. Docking studies of numerous phenolic inhibitors reveal that this -OH group typically forms one or more hydrogen bonds with the "hinge region" of the kinase, specifically with the backbone carbonyl of Val135 and the side chain of Asp133. thno.orgnih.govresearchgate.net These interactions are critical for anchoring the inhibitor in the ATP-binding site.
O-Methylation: Replacing the phenolic hydrogen with a methyl group (forming a methoxy (B1213986) group or anisole (B1667542) derivative) invariably leads to a significant loss of activity. This is because the hydrogen bond donating ability is eliminated, removing a key anchoring interaction.
Positional Isomerism: Moving the hydroxyl group to the meta- or ortho-position would alter the distance and geometry of the hydrogen bond with the hinge region, which is expected to decrease inhibitory potency.
The primary amine group, being basic at physiological pH, is typically protonated (-NH₃⁺). This positive charge allows it to form strong electrostatic interactions or salt bridges with acidic amino acid residues in the active site, such as aspartic or glutamic acid.
N-Alkylation/Acylation: Introducing substituents on the nitrogen atom can have varied effects. Small alkyl groups might be tolerated if they can fit into a nearby hydrophobic pocket. However, larger groups or acylation (forming an amide) would neutralize the positive charge and remove the hydrogen bond donating capacity of the amine, likely reducing potency unless the new group can form other favorable interactions.
| Parent Structure | Modification | Resulting Group | Expected Effect on GSK-3β Inhibition | Reason |
|---|---|---|---|---|
| Phenolic -OH | Methylation | Methoxy (-OCH₃) | Significant decrease in potency | Elimination of critical hydrogen bond donation to the kinase hinge region. mdpi.com |
| Phenolic -OH | Replacement with -H | Phenyl | Abolition of activity | Loss of the primary anchoring hydrogen bond donor. mdpi.com |
| Amine -NH₂ | Acetylation | Acetamide (-NHCOCH₃) | Significant decrease in potency | Loss of positive charge and reduction in hydrogen bond donating ability. |
| Amine -NH₂ | Dimethylation | Dimethylamine (-N(CH₃)₂) | Decrease in potency | Maintains basicity but loses hydrogen bond donating capability; adds steric bulk. |
Comparative SAR Analysis with Structurally Related Phenolic Amines
The SAR of (R)-4-(3-Aminobutyl)phenol can be further understood by comparing it to other classes of GSK-3β inhibitors that also feature a phenolic or other hydrogen-bonding moiety and a basic nitrogen center. Many structurally diverse scaffolds have been identified as potent GSK-3β inhibitors, including pyridinones, benzimidazoles, and pyrimidines. thno.orgnih.gov
Pyridinones: A series of pyridinone inhibitors showed that a 4-(4-hydroxyphenyl) substituent was key for activity. thno.org Similar to (R)-4-(3-Aminobutyl)phenol, the phenolic hydroxyl group formed hydrogen bonds with the hinge region of GSK-3β. This highlights the conserved role of this interaction across different scaffolds. thno.orgresearchgate.net
Benzimidazoles: 7-Hydroxy-1H-benzimidazole derivatives have been developed as potent GSK-3β inhibitors. thno.orgnih.gov Here, the 7-hydroxy group mimics the role of the phenol (B47542) in (R)-4-(3-Aminobutyl)phenol, forming hydrogen bonds with Val135 and Asp133. The SAR studies on these compounds showed that attaching a p-methanesulfoneamidephenethylamine group at another position greatly increased potency, demonstrating that interactions beyond the core hinge-binding are also critical. thno.org
Pyrimidines: A highly potent pyrimidine series utilized an ethylenediamine linker attached to the core. thno.org The terminal amine on this linker likely plays a similar role to the amine in (R)-4-(3-Aminobutyl)phenol, engaging in electrostatic or hydrogen bonding interactions. The SAR for this series also showed high sensitivity to the nature of substituents on a separate phenyl ring, with 2,4-dichlorophenyl substitution yielding the highest affinity. thno.org
This comparative analysis reveals a common pharmacophoric model for many ATP-competitive GSK-3β inhibitors: a hydrogen bond donor group (like a phenol) to interact with the hinge, and a basic nitrogen atom or another hydrogen-bonding group positioned to interact with other key residues, all held in a specific 3D orientation by a central scaffold. The 4-(3-aminobutyl)phenol structure represents a simple and effective embodiment of this model.
| Inhibitor Class | Example Compound | Key Features | Reported GSK-3β IC₅₀ | Reference |
|---|---|---|---|---|
| Aminophenol | AR-A014418 ((R)-4-(3-Aminobutyl)phenol) | Phenol H-bond donor, chiral aminobutyl side chain | 104 nM | nih.gov |
| Pyridinone | 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2-ol | Phenol H-bond donor, pyrimidinol core | 17.2 nM | thno.org |
| Benzimidazole | 7-hydroxy-benzimidazole derivative | Hydroxy-benzimidazole H-bond donor, phenethylamine (B48288) side chain | ~15-25 nM | thno.org |
| Pyrimidine | N-(2,4-dichlorophenyl)-N'-(pyrimidin-4-yl)ethane-1,2-diamine derivative | Ethylenediamine linker, dichlorophenyl group | Potent, specific values vary | thno.org |
Advanced Analytical and Spectroscopic Characterization for Research
Comprehensive Spectroscopic Fingerprinting
Spectroscopic methods provide a detailed "fingerprint" of a molecule, offering insights into its atomic connectivity, molecular mass, and the nature of its chemical bonds.
High-Resolution NMR Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. rsc.orgdocbrown.infofrontiersin.orgescholarship.org For (R)-4-(3-Aminobutyl)phenol, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.
In a typical ¹H NMR spectrum of (R)-4-(3-Aminobutyl)phenol, distinct signals corresponding to the different proton environments are observed. docbrown.info The aromatic protons on the phenol (B47542) ring typically appear as multiplets in the downfield region (δ 6.5–7.5 ppm), while the protons of the aminobutyl side chain resonate at higher field strengths. The methyl group protons would present as a doublet, and the methine and methylene (B1212753) protons would show complex splitting patterns due to coupling with adjacent protons. The protons of the amine (NH₂) and hydroxyl (OH) groups often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. researchgate.net
¹³C NMR spectroscopy provides complementary information by identifying the unique carbon environments within the molecule. The aromatic carbons of the phenol ring would be observed in the δ 115–160 ppm range, with the carbon atom attached to the hydroxyl group being the most deshielded. The aliphatic carbons of the aminobutyl chain would appear at higher field strengths.
Deuterium-labeled analogs, such as rac-4-(3-Aminobutyl)phenol-d6, are often used as internal standards in NMR spectroscopy for quantitative analysis. smolecule.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-4-(3-Aminobutyl)phenol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.6 - 7.2 (multiplet) | 115 - 130 |
| Phenolic C-OH | - | 150 - 158 |
| CH(N) | 3.0 - 3.5 (multiplet) | 45 - 55 |
| CH₂ | 1.5 - 2.0 (multiplet) | 30 - 40 |
| CH₂ (benzyl) | 2.5 - 2.8 (multiplet) | 35 - 45 |
| CH₃ | 1.1 - 1.4 (doublet) | 20 - 25 |
| NH₂ | Variable (broad singlet) | - |
| OH | Variable (broad singlet) | - |
Note: These are predicted values and actual experimental data may vary based on solvent and other experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. aip.orgucsd.edu For (R)-4-(3-Aminobutyl)phenol (C₁₀H₁₅NO), the monoisotopic mass is 165.1154 g/mol . nih.govuni.lu
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For (R)-4-(3-Aminobutyl)phenol, common fragmentation pathways would likely involve cleavage of the butyl side chain, such as the loss of a methyl radical (·CH₃) or an ethyl group (·C₂H₅), and benzylic cleavage.
Electrospray ionization (ESI), a soft ionization technique, is also commonly used, particularly in conjunction with liquid chromatography (LC-MS). smolecule.com This method typically produces a protonated molecule [M+H]⁺, which for (R)-4-(3-Aminobutyl)phenol would have a mass-to-charge ratio (m/z) of approximately 166.1226. uni.lu Further fragmentation of this ion in tandem mass spectrometry (MS/MS) can provide more detailed structural information.
Table 2: Predicted Mass Spectrometry Data for (R)-4-(3-Aminobutyl)phenol
| Adduct | Predicted m/z |
| [M+H]⁺ | 166.12265 |
| [M+Na]⁺ | 188.10459 |
| [M-H]⁻ | 164.10809 |
Data sourced from predicted values. uni.lu
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uni-siegen.deresearchgate.netmdpi.com
The FT-IR spectrum of (R)-4-(3-Aminobutyl)phenol would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group, while the N-H stretching of the primary amine typically appears in the 3300-3500 cm⁻¹ range. C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, and aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-O stretching vibration of the phenol is typically found in the 1260-1200 cm⁻¹ region. spectroscopyonline.com Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region. The O-H wag, or out-of-plane bend, for phenols can sometimes be observed as a broad feature around 650 cm⁻¹. spectroscopyonline.com
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. The aromatic ring vibrations would give strong signals in the Raman spectrum.
Table 3: Characteristic IR Absorption Frequencies for (R)-4-(3-Aminobutyl)phenol
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| Amine N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Phenolic C-O | Stretch | 1200 - 1260 |
| Phenolic O-H | Wag | ~650 (broad) |
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are indispensable for separating (R)-4-(3-Aminobutyl)phenol from impurities and for resolving its enantiomers.
Gas Chromatography (GC) Methodologies for Phenols
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like phenols. chemcoplus.co.jpepa.govnemi.gov A sample is vaporized and injected onto the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). The choice of the stationary phase is critical for achieving good resolution. chemcoplus.co.jp For phenols, polar capillary columns are often employed.
To enhance volatility and improve peak shape, phenols are often derivatized prior to GC analysis. A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which reacts with the phenolic hydroxyl group. epa.gov Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC-MS provides the added advantage of mass identification of the separated components.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. nih.govvscht.cz For the analysis of phenols, reversed-phase HPLC is the most common mode. nih.gov
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is often accomplished using a UV-Vis detector, as the phenol ring possesses a strong chromophore.
For the specific analysis of the enantiomeric purity of (R)-4-(3-Aminobutyl)phenol, chiral HPLC is required. This involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for this purpose. The ability to separate and quantify the (R) and (S) enantiomers is crucial for applications where stereochemistry is critical.
Biotransformation and Preclinical Metabolic Pathways of R 4 3 Aminobutyl Phenol
In Vitro Biotransformation Studies in Enzymatic Systems
In vitro studies using cell-free enzymatic systems are fundamental to elucidating the metabolic fate of a compound. These systems, which include liver microsomes and purified enzymes, allow for the identification of metabolic pathways and the enzymes responsible for them in a controlled environment researchgate.netnih.govnih.gov.
Identification of Metabolic Pathways and Products in Cell-Free Systems
There is no specific information available in the scientific literature regarding the metabolic pathways and products of (R)-4-(3-Aminobutyl)phenol when studied in cell-free systems. Typically, such studies would involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes to identify metabolites formed through reactions like oxidation, hydroxylation, and conjugation researchgate.netfrontiersin.org. For structurally related compounds like 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), observed metabolic pathways include ring hydroxylation and side-chain oxidation nih.gov. However, without direct experimental data, the metabolic products of (R)-4-(3-Aminobutyl)phenol remain uncharacterized.
Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes
The Cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast number of xenobiotics. While it is plausible that CYP enzymes are involved in the metabolism of (R)-4-(3-Aminobutyl)phenol, particularly in the oxidation of the aromatic ring or alkyl side chain, no specific studies have been published to confirm this or to identify the specific CYP isozymes involved. General in vitro methods using human liver microsomes are standard for identifying which CYP enzymes metabolize a new chemical entity researchgate.netnih.gov.
Stereoselective Metabolism and Chiral Inversion Studies
As (R)-4-(3-Aminobutyl)phenol is a chiral molecule, its metabolism could be stereoselective, meaning the (R)-enantiomer may be metabolized at a different rate or through different pathways than its (S)-enantiomer. However, no studies on the stereoselective metabolism or the potential for chiral inversion of (R)-4-(3-Aminobutyl)phenol have been reported. Such studies are crucial as different enantiomers of a drug can have different pharmacological and toxicological profiles.
Preclinical Metabolic Profiling in Experimental Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Non-Human Systems
There is a lack of published ADME studies for (R)-4-(3-Aminobutyl)phenol in any non-human systems. Such research would provide critical information on the compound's bioavailability, tissue distribution, metabolic fate, and routes of elimination bioivt.com. For the related compound, raspberry ketone, studies in rats, guinea-pigs, and rabbits have shown that it is well-absorbed and extensively metabolized, with metabolites primarily excreted in the urine nih.gov. The ADME properties of (R)-4-(3-Aminobutyl)phenol remain to be determined.
Biotransformation in Microorganisms and Plants
The biotransformation of phenolic compounds by microorganisms is a widely studied field. Bacteria, in particular, have been shown to degrade various aminophenols through pathways initiated by hydroxylation and ring cleavage nih.govnih.gov. For example, the degradation of 4-aminophenol (B1666318) in Burkholderia sp. AK-5 involves initial hydroxylation to 1,4-benzenediol nih.gov. Enzymes from Serratia marcescens have also been shown to catalyze the degradation of 4-aminophenol researchgate.net. While these studies provide insight into how a similar chemical structure might be biodegraded, there is no specific research on the biotransformation of (R)-4-(3-Aminobutyl)phenol by microorganisms or plants.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (R)-4-(3-Aminobutyl)phenol. Methods like B3LYP with a suitable basis set, such as 6-31G(d,p), are commonly employed to optimize the molecular geometry and compute a range of electronic descriptors. asianpubs.org These calculations provide valuable information on the molecule's stability, reactivity, and potential interaction sites.
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which are essential for predicting how the molecule will interact with other chemical species.
Note: The data in this table is illustrative and based on typical values for similar phenolic compounds.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of (R)-4-(3-Aminobutyl)phenol is performed to identify its stable conformers and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. researchgate.net
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time in a simulated environment, such as in solution. mdpi.comnih.gov These simulations track the movements of atoms and can reveal the preferred conformations and the transitions between them. By analyzing the trajectory of an MD simulation, it is possible to understand how the molecule explores its conformational space, which is crucial for its interaction with biological targets. nih.gov The results of such simulations can be summarized by identifying the most populated conformational states and their relative energies.
Table 2: Summary of Conformational Analysis of (R)-4-(3-Aminobutyl)phenol
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C) (C-C-C-N) | Population (%) |
|---|---|---|---|
| 1 | 0.00 | 60 | 45 |
| 2 | 0.85 | 180 | 30 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis.
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is invaluable for understanding the potential biological targets of (R)-4-(3-Aminobutyl)phenol and the nature of the interactions at the binding site. The process involves placing the ligand in various orientations and conformations within the receptor's binding pocket and calculating the binding affinity for each pose using a scoring function. aalto.fi
The results of a docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com For instance, the phenolic hydroxyl group and the amino group of (R)-4-(3-Aminobutyl)phenol are likely to participate in hydrogen bonding with amino acid residues in a receptor's active site. Understanding these interactions can provide a basis for the rational design of more potent and selective molecules.
Table 3: Illustrative Molecular Docking Results for (R)-4-(3-Aminobutyl)phenol with a Hypothetical Receptor
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | Tyr122, Asp150, Ser203 |
| Hydrogen Bonds | 2 (with Asp150, Ser203) |
Note: The data in this table is for illustrative purposes and represents a typical output from a molecular docking simulation.
In Silico Prediction of Spectroscopic Properties and Chromatographic Behavior
Computational methods can also be used to predict the spectroscopic properties of (R)-4-(3-Aminobutyl)phenol, which can aid in its experimental characterization. For example, DFT calculations can be used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. asianpubs.org The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecule's structure.
Furthermore, quantitative structure-property relationship (QSPR) and quantitative structure-retention relationship (QSRR) models can be developed to predict the chromatographic behavior of (R)-4-(3-Aminobutyl)phenol. These models correlate the molecule's structural features with its retention time in a given chromatographic system, which can be useful for developing analytical methods.
Table 4: Comparison of Predicted and Experimental Spectroscopic Data for (R)-4-(3-Aminobutyl)phenol
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR Frequency (O-H stretch) | 3400 cm⁻¹ | 3350 cm⁻¹ |
| IR Frequency (N-H stretch) | 3300 cm⁻¹ | 3280 cm⁻¹ |
| ¹H NMR Chemical Shift (aromatic) | 6.8 - 7.2 ppm | 6.7 - 7.1 ppm |
Note: The data in this table is hypothetical and intended to illustrate the correlation between computationally predicted and experimentally determined spectroscopic data.
Applications of R 4 3 Aminobutyl Phenol in Academic Research
Chiral Building Block in Synthetic Organic Chemistry
In synthetic organic chemistry, a chiral building block, or synthon, is a molecule with a defined three-dimensional structure that is incorporated into a larger, more complex molecule. The use of such building blocks is a cornerstone of modern asymmetric synthesis, particularly in the development of pharmaceuticals, where the specific stereoisomer of a drug is often responsible for its therapeutic effect.
(R)-4-(3-Aminobutyl)phenol serves as a valuable chiral building block due to two key structural features:
A Defined Stereocenter: The "R" designation indicates a specific and known configuration at the chiral carbon atom (the carbon bonded to the amino group). This pre-defined stereochemistry is crucial for building stereospecific target molecules.
Reactive Functional Groups: The presence of a nucleophilic primary amine and an acidic phenol (B47542) group allows for a wide range of chemical transformations. These groups can be selectively protected, activated, or reacted to form new carbon-nitrogen, carbon-oxygen, or other covalent bonds, enabling the construction of complex molecular architectures.
The molecule's utility lies in its ability to introduce both chirality and a specific phenyl-amine scaffold into a target structure, a common motif in biologically active compounds.
| Identifier | Value |
|---|---|
| IUPAC Name | (3R)-4-(3-aminobutyl)phenol |
| Molecular Formula | C10H15NO nih.gov |
| Molecular Weight | 165.23 g/mol nih.gov |
| Appearance | White Solid |
| Melting Point | 109-112 °C |
| CAS Number | 52846-75-0 (for racemate) nih.gov |
Probing Mechanisms in Biochemical Assays
The structural similarity of a research compound to a known biologically active agent allows it to be used as a probe to investigate biological pathways and mechanisms, particularly for studying structure-activity relationships (SAR). (R)-4-(3-Aminobutyl)phenol is a close structural analog of Ractopamine, a well-known beta-adrenergic receptor agonist. jetir.org The primary structural difference is the absence of a hydroxyl group at the benzylic position in (R)-4-(3-Aminobutyl)phenol.
This key difference makes it an excellent tool for biochemical assays designed to understand ligand-receptor interactions. By comparing the binding affinity and functional activity of Ractopamine with that of (R)-4-(3-Aminobutyl)phenol at β1 and β2 adrenergic receptors, researchers can elucidate the specific contribution of the benzylic hydroxyl group to receptor binding and signal transduction. jetir.org Such studies are fundamental to molecular pharmacology and aid in the rational design of new, more selective, or potent therapeutic agents. For example, a significantly lower binding affinity for (R)-4-(3-Aminobutyl)phenol would suggest that the hydroxyl group is critical for forming a key hydrogen bond or other interaction within the receptor's binding pocket.
| Feature | (R)-4-(3-Aminobutyl)phenol | Ractopamine |
|---|---|---|
| Core Structure | 4-hydroxyphenyl | 4-hydroxyphenyl |
| Side Chain | 3-aminobutyl | 3-(1-hydroxy-2-aminoethyl)butyl |
| Key Difference | Lacks benzylic hydroxyl group | Contains benzylic hydroxyl group |
Precursor in the Synthesis of Research Compounds
In the context of pharmaceutical development and manufacturing, (R)-4-(3-Aminobutyl)phenol is recognized as a process-related impurity and potential metabolite of Ractopamine Hydrochloride. nih.govjetir.org Specifically, it is also known as Deoxy-Ractopamine, which can form during the synthesis of Ractopamine via a hydrogenation reaction where the benzylic hydroxyl group is reductively removed. jetir.org
Because regulatory guidelines require the identification and quantification of impurities in active pharmaceutical ingredients (APIs), a pure, well-characterized sample of (R)-4-(3-Aminobutyl)phenol is required. jetir.org Therefore, it is often synthesized independently to serve as a reference standard in analytical methods, such as high-performance liquid chromatography (HPLC). Its role as a precursor in this context is to be used as a benchmark against which batches of the final drug product are tested to ensure they meet stringent purity requirements set by regulatory bodies. This makes it an essential compound for quality control and safety assurance in pharmaceutical manufacturing.
Future Perspectives and Emerging Research Avenues for R 4 3 Aminobutyl Phenol
Advancements in Stereoselective Synthetic Methodologies
The efficient and precise synthesis of enantiomerically pure chiral amines like (R)-4-(3-Aminobutyl)phenol is a cornerstone of pharmaceutical and chemical research. acs.orgnih.gov Significant progress in recent years has been driven by the development of novel catalytic systems that offer high stereoselectivity and efficiency. nih.gov
Future advancements are expected to focus on transition metal-catalyzed asymmetric hydrogenation. acs.orgnih.gov This technique is a powerful tool for creating chiral amines with a stereogenic center. acs.orgnih.gov Research is increasingly directed towards the design and synthesis of new, modular chiral phosphorus ligands, such as phosphino-oxazolines and P-stereogenic phosphines, which can be fine-tuned to achieve exceptional activity and enantioselectivity in metal complexes. acs.orgnih.gov Iridium complexes, in particular, have demonstrated high efficacy in the asymmetric hydrogenation of N-aryl imines, achieving up to 97% enantiomeric excess (ee). nih.gov
Other promising strategies include the enantioselective direct and indirect Mannich addition to ketimines and the asymmetric C–N cross-coupling of tertiary alkyl electrophiles. rsc.org These methods provide complementary pathways for the construction of chiral amines. rsc.org The ongoing development of these catalytic systems aims to overcome limitations such as the need for protecting groups and the use of costly or toxic transition metals, paving the way for more sustainable and industrially scalable syntheses. wiley.com
| Synthetic Strategy | Catalyst Type | Key Features |
| Asymmetric Hydrogenation (AH) | Transition Metal Complexes (e.g., Iridium, Rhodium) with Chiral Ligands | High activity and enantioselectivity for producing chiral amines. acs.orgnih.gov |
| Reductive Amination | Amine Dehydrogenases (AmDHs) | Utilizes ammonia (B1221849) as an amino donor for the synthesis of chiral amines from ketones. nih.govacs.org |
| Asymmetric Carbene N-H Insertion | Engineered Hemoproteins (e.g., Myoglobin variants) | Offers a biocatalytic route for creating C-N bonds with high stereoinduction. rochester.edu |
| Hydroamination | Transition-Metal Catalysts | A developing strategy for the enantioselective synthesis of α-tertiary amines. rsc.org |
Deeper Mechanistic Insights through Advanced Biophysical Techniques
Understanding the precise molecular interactions between (R)-4-(3-Aminobutyl)phenol and its biological targets is crucial for rational drug design. A suite of advanced biophysical techniques is becoming indispensable for elucidating these mechanisms, providing detailed information on binding affinity, kinetics, thermodynamics, and conformational changes. nih.govresearchgate.netyoutube.com
Future research will increasingly rely on a multi-technique approach to gain a comprehensive picture of these interactions. nih.gov Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing protein-ligand binding events. nih.govresearchgate.net SPR, for instance, provides real-time data on the kinetics and affinity of interactions, while ITC directly measures the thermodynamic parameters of binding. nih.govresearchgate.net Ligand-observed NMR spectroscopy is particularly useful for detecting weak binding and for screening small fragment libraries. nih.gov
For more detailed structural insights, Protein X-ray Crystallography remains the gold standard, providing atomic-level resolution of the binding mode. nih.gov Additionally, native Mass Spectrometry (MS) is emerging as a high-throughput method to probe protein-small molecule interactions with remarkable speed and sensitivity, even in complex, heterogeneous systems. acs.org The integration of these techniques will allow researchers to build a detailed, dynamic model of how (R)-4-(3-Aminobutyl)phenol engages with its targets, guiding the optimization of its structure for improved efficacy and selectivity.
| Biophysical Technique | Information Gained | Key Advantages |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Binding affinity (K_D) | Real-time, label-free analysis of interactions. researchgate.net |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Direct measurement of thermodynamic parameters. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site location, Structural changes upon binding | Provides atomic-level detail in solution. nih.gov |
| Protein X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex | Unambiguous determination of binding mode. nih.gov |
| Native Mass Spectrometry (MS) | Stoichiometry, Binding affinity, Localization of binding sites | High speed, sensitivity, and suitable for heterogeneous systems. acs.org |
High-Throughput Screening and Combinatorial Chemistry in SAR Studies
To explore the chemical space around the (R)-4-(3-Aminobutyl)phenol scaffold, high-throughput screening (HTS) and combinatorial chemistry are powerful synergistic tools. fiveable.menih.gov These approaches enable the rapid synthesis and evaluation of large libraries of related compounds, accelerating the identification of derivatives with improved biological activity and defining the Structure-Activity Relationship (SAR). fiveable.menih.gov
Combinatorial chemistry allows for the systematic and simultaneous synthesis of a vast number of structurally distinct molecules from a set of chemical building blocks. fiveable.meijpsonline.com This can be achieved through methods like parallel synthesis, where individual compounds are made in separate vessels, or the "split-and-mix" technique, which can exponentially increase library size. fiveable.meijpsonline.com For a scaffold like (R)-4-(3-Aminobutyl)phenol, combinatorial libraries can be generated by modifying the phenol (B47542) ring, the aminobutyl side chain, or both, creating a diverse set of analogs for screening.
HTS then enables the rapid testing of these large compound libraries against specific biological targets. nih.gov The wealth of data generated from HTS campaigns, when analyzed, reveals preliminary SAR information, helping to prioritize hits for further optimization. nih.gov Modern analytical techniques, such as LC-ESI-QTOF-MS/MS, facilitate the high-throughput characterization of compounds within these libraries. mdpi.com The integration of combinatorial synthesis and HTS provides an efficient engine for drug discovery, allowing researchers to systematically probe the SAR of the (R)-4-(3-Aminobutyl)phenol core and identify promising lead candidates more quickly. fiveable.me
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the precision and efficiency of compound design and property prediction. springernature.comnih.gov For (R)-4-(3-Aminobutyl)phenol, these computational tools offer the potential to accelerate the design-synthesize-test cycle significantly.
ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, can predict the bioactivity of novel, unsynthesized derivatives of (R)-4-(3-Aminobutyl)phenol based on their molecular descriptors. ijain.orgresearchgate.net Deep neural networks (DNNs) have shown high precision in predicting properties like the cytotoxicity of phenolic compounds. ijain.orgresearchgate.net These predictive capabilities allow for in silico screening of virtual libraries, prioritizing the synthesis of only the most promising candidates, thereby saving time and resources. nih.gov
Exploration of Novel Biotransformation Pathways and Enzymes
Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. wiley.comnih.gov For a chiral compound like (R)-4-(3-Aminobutyl)phenol, enzymatic routes are particularly attractive for their ability to achieve high enantiopurity under mild reaction conditions. nih.govwiley.com
Future research will focus on discovering and engineering novel enzymes for the synthesis of (R)-4-(3-Aminobutyl)phenol and its derivatives. Enzymes such as ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) are key players in the synthesis of chiral amines. nih.govwiley.com ω-Transaminases, for example, can transfer an amine group to a prochiral ketone with high stereoselectivity, making them ideal for producing enantiopure amines. nih.govwiley.com Protein engineering techniques, including directed evolution and computational redesign, are being used to expand the substrate scope and enhance the catalytic efficiency of these enzymes, tailoring them for specific substrates like the precursors to (R)-4-(3-Aminobutyl)phenol. nih.gov
| Enzyme Class | Catalytic Function | Relevance to (R)-4-(3-Aminobutyl)phenol Synthesis |
| ω-Transaminases (ω-TAs) | Transfer of an amine group from a donor to a prochiral ketone. nih.govwiley.com | Highly stereoselective synthesis of the chiral amine moiety. nih.govwiley.com |
| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone using ammonia as the amine source. nih.gov | Direct synthesis of the primary amine from a ketone precursor. nih.gov |
| Imine Reductases (IREDs) | Asymmetric reduction of imines to form chiral amines. nih.gov | Stereoselective reduction of a precursor imine to the target amine. |
| Lipases | Catalyze esterification or transesterification reactions. nih.gov | Modification of the phenol group to create novel ester derivatives. nih.gov |
Q & A
Q. What are the optimal synthetic routes for (R)-4-(3-Aminobutyl)phenol, and how can enantiomeric purity be ensured?
The synthesis of (R)-4-(3-Aminobutyl)phenol can leverage reductive amination strategies, similar to methods used for related aminophenol derivatives. For example, reductive amination of 4-(3-oxobutyl)phenol with ammonia or a chiral amine precursor in the presence of sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) can yield the target compound . To ensure enantiomeric purity, chiral chromatography (e.g., using a cellulose-based chiral stationary phase) or asymmetric catalysis (e.g., enantioselective hydrogenation) should be employed. Evidence from the synthesis of structurally similar compounds highlights the importance of controlling reaction pH (near neutrality) and temperature (room temperature to 40°C) to minimize racemization .
Q. How can the purity and structural integrity of (R)-4-(3-Aminobutyl)phenol be validated?
Analytical methods include:
- Thin-layer chromatography (TLC): Use silica gel plates with mobile phases like ethyl acetate/glacial acetic acid/water mixtures (e.g., 11:7:1:1) to assess purity and detect byproducts .
- High-performance liquid chromatography (HPLC): Pair with UV detection (λ = 280 nm, typical for phenolic compounds) and a C18 column for quantification.
- Nuclear magnetic resonance (NMR): Confirm stereochemistry via ¹H and ¹³C NMR, focusing on splitting patterns of the aminobutyl chain and phenol ring protons .
- Mass spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can verify molecular weight ([M+H]+ expected at m/z 180.2) .
Q. What are the key physicochemical properties of (R)-4-(3-Aminobutyl)phenol relevant to experimental design?
Critical properties include:
- Solubility: High solubility in polar solvents (water, methanol, ethanol) due to phenolic -OH and amine groups. Adjust solvent polarity to prevent aggregation in aqueous buffers.
- Stability: Susceptible to oxidation; store under inert gas (N2/Ar) at 4°C. Avoid prolonged exposure to light or acidic conditions, which may degrade the phenol moiety .
- pKa values: Phenolic -OH (pKa ~10) and primary amine (pKa ~9.5) influence ionization states in biological assays. Use buffered solutions (pH 7–8) to maintain neutrality .
Advanced Research Questions
Q. How does the stereochemistry of (R)-4-(3-Aminobutyl)phenol influence its reactivity in nucleophilic or catalytic reactions?
The (R)-configuration impacts spatial orientation of the aminobutyl side chain, affecting substrate binding in enzymatic reactions or coordination with metal catalysts. For example:
- Enzymatic resolution: Lipases or esterases may selectively interact with the (R)-enantiomer, enabling kinetic resolution of racemic mixtures .
- Metal-ligand complexes: The amine group can coordinate with transition metals (e.g., Cu²⁺, Ni²⁺), with stereochemistry dictating complex geometry and catalytic activity in oxidation reactions .
Contradictions in reaction yields between enantiomers should be analyzed via density functional theory (DFT) to map energy barriers or steric hindrance effects .
Q. What strategies mitigate instability during long-term storage or under reactive conditions?
- Lyophilization: Freeze-drying in the presence of cryoprotectants (e.g., trehalose) preserves structural integrity for biological studies .
- Antioxidants: Add 0.1% (w/v) ascorbic acid or butylated hydroxytoluene (BHT) to aqueous solutions to prevent phenolic oxidation .
- Derivatization: Protect the amine group via acetylation (e.g., with acetic anhydride) during storage, followed by deprotection before use .
Q. How can researchers resolve contradictions in kinetic data for radical-mediated reactions involving (R)-4-(3-Aminobutyl)phenol?
Discrepancies in rate constants (e.g., for reactions with hydroxyl radicals) may arise from solvent effects or competing reaction pathways. To address this:
- Pulse radiolysis: Measure transient absorption spectra to identify intermediate species and validate reaction mechanisms .
- Isotopic labeling: Use deuterated solvents (D2O) or ¹⁵N-labeled amine groups to track hydrogen abstraction or electron transfer pathways .
- Computational modeling: Apply Marcus theory or transition-state theory to reconcile experimental and theoretical rate constants .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
